An In-depth Technical Guide to the Physicochemical Properties of 2-[(6-Fluoropyridin-3-yl)oxy]acetonitrile
An In-depth Technical Guide to the Physicochemical Properties of 2-[(6-Fluoropyridin-3-yl)oxy]acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-[(6-Fluoropyridin-3-yl)oxy]acetonitrile is a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the fluoropyridine scaffold in numerous bioactive molecules. The incorporation of a fluorine atom can significantly modulate a compound's metabolic stability, potency, and pharmacokinetic profile.[1] Understanding the fundamental physicochemical properties of this molecule is therefore a critical first step in its evaluation as a potential drug candidate or chemical probe. This guide will delve into its key characteristics, providing both theoretical and practical frameworks for its assessment.
Chemical Identity and Structure
The foundational step in characterizing any compound is to establish its precise chemical identity.
Chemical Structure:
Molecular Formula: C₇H₅FN₂O
Molecular Weight: 152.13 g/mol
CAS Number: A specific CAS number for 2-[(6-Fluoropyridin-3-yl)oxy]acetonitrile has not been definitively assigned in publicly available databases as of the writing of this guide. Researchers should verify the identity of their material through analytical techniques such as NMR and mass spectrometry.
Core Physicochemical Properties: A Blend of Predicted and Comparative Data
Direct experimental data for 2-[(6-Fluoropyridin-3-yl)oxy]acetonitrile is not widely available in the literature. Therefore, this section presents a combination of predicted values and data from structurally analogous compounds to provide a scientifically grounded estimation of its properties. The significance of each parameter in the context of drug development is also discussed.
| Property | Predicted/Comparative Value | Significance in Drug Development |
| Melting Point | Estimated to be a low-melting solid or an oil at room temperature. The related 2-(6-chloropyridin-3-yl)acetonitrile has a melting point of 49-54°C.[1] | Influences formulation development, solubility, and purification strategies. |
| Boiling Point | Not available. Expected to be relatively high due to its polarity and molecular weight. | Important for purification by distillation and assessing volatility. |
| Water Solubility | Predicted to have low to moderate solubility. The presence of the polar nitrile and ether groups is countered by the aromatic pyridine ring. The free base of the related 2-Amino-2-(pyridin-3-yl)acetonitrile has limited solubility in neutral water.[2] | A critical determinant of bioavailability and formulation options for oral and parenteral administration. |
| LogP (Octanol-Water Partition Coefficient) | Predicted to be in the range of 1.0 - 2.5. This is based on computational models and comparison with similar structures.[3][4] | A key indicator of a molecule's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) properties, including cell membrane permeability and protein binding.[5] |
| pKa (Acid Dissociation Constant) | The pyridine nitrogen is expected to be weakly basic, with a predicted pKa of the conjugate acid in the range of 2-4 in aqueous solution. The acidity of the methylene protons adjacent to the nitrile group is expected to be very weak. | Governs the ionization state of the molecule at physiological pH, which in turn influences its solubility, permeability, and interaction with biological targets.[6] |
Experimental Determination of Key Physicochemical Parameters
Given the absence of extensive experimental data, this section provides robust, step-by-step protocols for determining two of the most critical physicochemical properties: solubility and LogP.
Aqueous Solubility Determination (Shake-Flask Method)
This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound in an aqueous buffer.
Caption: Workflow for Aqueous Solubility Determination.
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of 2-[(6-Fluoropyridin-3-yl)oxy]acetonitrile to a known volume of a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the solid and liquid phases by filtration (using a low-binding filter, e.g., 0.22 µm PVDF) or centrifugation.
-
Quantification: Accurately dilute the clear filtrate and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve of known concentrations.
Lipophilicity (LogP) Determination (Shake-Flask Method)
This protocol describes the traditional shake-flask method for determining the n-octanol/water partition coefficient (LogP).
Caption: Workflow for LogP Determination.
Methodology:
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.
-
Partitioning: Add a known amount of 2-[(6-Fluoropyridin-3-yl)oxy]acetonitrile to a mixture of the two pre-saturated phases.
-
Equilibration: Shake the mixture vigorously for a set period and then allow the two phases to separate completely.
-
Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique like HPLC-UV.
-
Calculation: The LogP value is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Stability and Reactivity Profile
The stability of a compound under various conditions is a critical factor for its storage, handling, and in vivo viability.
-
Hydrolytic Stability: The ether linkage in 2-[(6-Fluoropyridin-3-yl)oxy]acetonitrile is generally stable under neutral and basic conditions. However, it may be susceptible to cleavage under strong acidic conditions. The nitrile group is also relatively stable but can be hydrolyzed to a carboxylic acid under harsh acidic or basic conditions.
-
Photostability: Aromatic systems, including pyridine derivatives, can be susceptible to photodegradation. It is advisable to store the compound protected from light.
-
Reactivity: The fluoropyridine ring is activated towards nucleophilic aromatic substitution, with the fluorine atom being a potential leaving group. This reactivity can be exploited for further chemical modifications but also indicates a potential for reaction with biological nucleophiles.
Safety and Handling
As a precautionary measure, 2-[(6-Fluoropyridin-3-yl)oxy]acetonitrile should be handled with the standard safety protocols for new chemical entities.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.[7]
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of 2-[(6-Fluoropyridin-3-yl)oxy]acetonitrile for researchers in the field of drug discovery and development. While a complete experimental dataset is not yet publicly available, the provided predictions, comparative data, and detailed experimental protocols offer a robust framework for its initial assessment. A thorough experimental characterization of its solubility, lipophilicity, pKa, and stability is a crucial next step in elucidating its potential as a valuable chemical tool or therapeutic agent.
References
-
DSpace@MIT. (2024, June 26). pKa prediction in non‐aqueous solvents. Retrieved from [Link]
-
PMC - NIH. (n.d.). The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile. Retrieved from [Link]
-
ACS Publications. (2019, October 21). Rapid and Accurate Prediction of pKa Values of C–H Acids Using Graph Convolutional Neural Networks. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S2. Second derivative spectra of 2 in acetonitrile (black solid.... Retrieved from [Link]
-
CompuDrug. (n.d.). PrologP. Retrieved from [Link]
-
Occupational Safety and Health Administration. (2024, March 25). ACETONITRILE. Retrieved from [Link]
-
ChemAxon. (2021, September 2). Pushing the limit of logP prediction accuracy: ChemAxon's results for the SAMPL 6 blind challenge. Retrieved from [Link]
-
PubChem. (n.d.). 2-(6-Chloropyridin-3-yl)acetonitrile. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 17604-74-9 | Product Name : 2-Hydroxy-2-(pyridin-3-yl)acetonitrile. Retrieved from [Link]
-
Brenntag. (n.d.). Acetonitrile - SAFETY DATA SHEET. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Holistic Prediction of pKa in Diverse Solvents Based on Machine Learning Approach. Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2018, March 8). Does Incorporation of Silicon Increases Lipophilicity? A Theoretical Perspective. Retrieved from [Link]
-
ZaiQi Bio-Tech. (n.d.). 2-(6-chloropyridin-3-yl)acetonitrile| CAS No:39891-09-3. Retrieved from [Link]
-
FULIR. (2022, September 12). Modeling pKa of the Brønsted Bases as an Approach to the Gibbs Energy of the Proton in Acetonitrile. Retrieved from [Link]
-
MDPI. (2023, March 31). Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. Retrieved from [Link]
Sources
- 1. 2-(6-chloropyridin-3-yl)acetonitrile| CAS No:39891-09-3|ZaiQi Bio-Tech [chemzq.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. PrologP | www.compudrug.com [compudrug.com]
- 4. chemaxon.com [chemaxon.com]
- 5. mdpi.com [mdpi.com]
- 6. The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
